molecular formula C9H15N3O B1386481 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1082137-91-4

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol

Cat. No. B1386481
M. Wt: 181.23 g/mol
InChI Key: DRJVOKYGJZUUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol , also known by its chemical name ethyl 2-amino-3-(4-pyridinyl)propanoate , is a compound with the following properties:



  • Empirical Formula : C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>

  • Molecular Weight : 194.23 g/mol

  • Structure : It consists of an ethanol group (CH<sub>3</sub>CH<sub>2</sub>OH) attached to a pyridine ring via an amino group (NH<sub>2</sub>) and an ethyl group (CH<sub>3</sub>CH<sub>2</sub>).



Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-oxo-3-(2-pyrazinyl)propanoate with ammonia . The resulting product undergoes reduction to yield 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol . The synthetic pathway is as follows:



  • Ethyl 2-oxo-3-(2-pyrazinyl)propanoate reacts with ammonia to form an intermediate.

  • Reduction of the intermediate yields the final product.



Molecular Structure Analysis

The molecular structure of 2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol is characterized by the presence of the pyridine ring, the amino group, and the ethyl group. These structural features play a crucial role in its biological activity.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Acid-Base Reactions : The amino group can act as a base, accepting protons from acids.

  • Ester Hydrolysis : The ester linkage can be hydrolyzed under appropriate conditions.



Physical And Chemical Properties Analysis


  • Solubility : It is soluble in polar solvents like water and ethanol.

  • Melting Point : Approximately 70°C.

  • Boiling Point : Approximately 250°C.


Safety And Hazards


  • Safety : Handle with care. Use appropriate protective equipment.

  • Hazards : No specific hazards reported, but standard laboratory precautions apply.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structural Modifications : Explore derivatives for improved properties.

  • Toxicology : Assess its safety profile.


properties

IUPAC Name

2-[(3-aminopyridin-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-12(6-7-13)9-8(10)4-3-5-11-9/h3-5,13H,2,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJVOKYGJZUUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 3
Reactant of Route 3
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 5
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol
Reactant of Route 6
2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.